Product packaging for 1-Butanol,3-amino-4-(dimethylamino)-(Cat. No.:CAS No. 773841-56-8)

1-Butanol,3-amino-4-(dimethylamino)-

Cat. No.: B3429793
CAS No.: 773841-56-8
M. Wt: 132.20 g/mol
InChI Key: QFWDFUAVEWJERX-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Interest

There is no available information to detail the historical context or initial academic interest specifically in 1-Butanol, 3-amino-4-(dimethylamino)-. Research on similar molecules, such as aminobutanols and their derivatives, has been driven by their potential applications in various fields, including as intermediates in the synthesis of pharmaceuticals and as building blocks in materials science. For instance, significant research has been conducted on isomers like (R)-3-aminobutan-1-ol, which is a key intermediate in the synthesis of certain antiviral drugs. vcu.edunih.govderpharmachemica.com

Scope and Objectives of Research

Without any published studies, the scope and objectives of any potential research on 1-Butanol, 3-amino-4-(dimethylamino)- remain speculative. Typically, research on novel chemical compounds might focus on developing efficient synthesis methods, characterizing its physical and chemical properties, and exploring its potential biological activity or utility as a chemical intermediate.

Theoretical Frameworks Applied to Studies

While no theoretical studies have been published for 1-Butanol, 3-amino-4-(dimethylamino)-, research on analogous amino alcohols has employed various theoretical frameworks. For example, studies on isomeric butanols have utilized the Prigogine–Flory–Patterson (PFP) theory and graph theoretical approaches to explore their volumetric and optical properties. researchgate.net Such frameworks are used to predict and understand the behavior of liquid mixtures and the interactions between molecules.

Overview of Research Methodologies in Investigation

General methodologies for the investigation of new chemical compounds would include a variety of spectroscopic and chromatographic techniques. These would likely involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation patterns.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): To assess purity and separate components in a mixture. vcu.edu

X-ray Crystallography: To determine the three-dimensional arrangement of atoms in a solid state.

The synthesis of such a compound would likely involve multi-step chemical reactions, potentially including techniques like hydrogenation and amination. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N2O B3429793 1-Butanol,3-amino-4-(dimethylamino)- CAS No. 773841-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(dimethylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-8(2)5-6(7)3-4-9/h6,9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWDFUAVEWJERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295113
Record name 3-Amino-4-(dimethylamino)-1-butanol
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Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773841-56-8
Record name 3-Amino-4-(dimethylamino)-1-butanol
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Record name 3-Amino-4-(dimethylamino)-1-butanol
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Record name 3-amino-4-(dimethylamino)butan-1-ol
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Advanced Synthetic Methodologies and Derivatization Strategies for 1 Butanol, 3 Amino 4 Dimethylamino

Novel Synthetic Routes for 1-Butanol, 3-amino-4-(dimethylamino)-

The synthesis of 1-Butanol, 3-amino-4-(dimethylamino)-, a molecule featuring a primary alcohol, a primary amine, and a tertiary amine, requires careful strategic planning to control regioselectivity and stereoselectivity.

Asymmetric Synthesis Approaches to Chiral 1-Butanol, 3-amino-4-(dimethylamino)- Derivatives

The chiral center at the C3 position necessitates asymmetric synthesis to produce enantiomerically pure derivatives. Methodologies developed for other chiral amino alcohols, such as (R)-3-amino-1-butanol, serve as an excellent blueprint. researchgate.netresearchgate.netderpharmachemica.com

Biocatalytic Asymmetric Amination: A prominent green chemistry approach involves the use of ω-transaminases (ω-TAs). These pyridoxal-5'-phosphate (PLP)-dependent enzymes can convert a prochiral ketone into a chiral amine with high enantioselectivity. researchgate.net For the synthesis of chiral 1-Butanol, 3-amino-4-(dimethylamino)-, a hypothetical ketone precursor, 4-(dimethylamino)-1-hydroxybutan-3-one, could be subjected to asymmetric amination using an (R)- or (S)-selective ω-transaminase. researchgate.net Research on novel (R)-selective transaminases, such as As-TA from Actinobacteria sp., has shown high conversion rates and excellent enantiomeric excess (e.e.) for the synthesis of (R)-3-amino-1-butanol from 4-hydroxy-2-butanone, a strategy that could be adapted for this target molecule. researchgate.netnih.gov

Chemical Asymmetric Synthesis: General methods for the asymmetric synthesis of 1,3-amino alcohols provide a robust alternative. One powerful technique involves the diastereoselective addition of metalloenamines, derived from N-sulfinyl imines, to aldehydes. nih.govnih.gov Subsequent reduction of the resulting β-hydroxy N-sulfinyl imine can yield either syn- or anti-1,3-amino alcohols with high diastereomeric ratios by selecting the appropriate reducing agent, such as catecholborane or LiBHEt₃. nih.gov

Another strategy involves the chemoenzymatic approach, which combines chemical and enzymatic steps. For instance, a Noyori-type asymmetric hydrogenation of a suitable keto-ester could establish the chiral alcohol center, followed by a Mitsunobu reaction to introduce the azide, and subsequent reduction to the amine. vcu.edu However, the Mitsunobu reaction generates stoichiometric byproducts, making it less atom-economical. vcu.edu

High-Yield and Sustainable Synthesis Techniques for 1-Butanol, 3-amino-4-(dimethylamino)-

Achieving high yields and process sustainability are critical for practical applications. Modern synthetic methods prioritize eco-friendly reagents, catalytic processes, and efficient reaction conditions. derpharmachemica.com

Enzymatic and Fermentative Routes: Biocatalysis is inherently sustainable. The use of engineered ω-transaminases can overcome limitations of wild-type enzymes, such as low catalytic efficiency and poor stability. researchgate.net For the synthesis of (R)-3-amino-1-butanol, a substrate fed-batch strategy was successfully employed to overcome substrate inhibition and achieve a high yield of 29.6 g/L with a 99.9% e.e. value. researchgate.netnih.gov A similar fed-batch culture could be developed for a microbial system engineered to produce 1-Butanol, 3-amino-4-(dimethylamino)-. For example, metabolically engineered Corynebacterium glutamicum has been used to produce 24.7 g/L of 4-amino-1-butanol (B41920) from glucose. nih.gov This highlights the potential of whole-cell biocatalysis for sustainable production. nih.gov A proposed biosynthetic pathway could start from 1,3-butanediol, using an alcohol dehydrogenase to form the keto-alcohol, followed by a transaminase-catalyzed reaction to generate the final chiral amino alcohol. google.com

Catalytic Hydrogenation: Reductive amination is a fundamental reaction for amine synthesis. To enhance sustainability, high-pressure catalytic hydrogenation over catalysts like Pt/C or Pd/C is preferred over stoichiometric reducing agents. patsnap.com A potential high-yield route to an achiral analogue, 4-aminobutanol, involves the catalytic isomerization of but-2-ene-1,4-diol followed by aminative catalytic hydrogenation, achieving an 81% yield. google.com

Synthetic StrategyKey Reagents/CatalystsPotential AdvantagesChallenges & ConsiderationsReference Analogue
Biocatalytic Asymmetric AminationEngineered ω-Transaminase, Isopropylamine (amine donor)High enantioselectivity (>99% e.e.), sustainable, mild conditionsRequires synthesis of ketone precursor, potential enzyme inhibition(R)-3-amino-1-butanol researchgate.netnih.gov
Chemical Asymmetric SynthesisN-sulfinyl imines, Catecholborane / LiBHEt₃High diastereoselectivity, broad substrate scopeRequires stoichiometric chiral auxiliary, multi-step processsyn- and anti-1,3-amino alcohols nih.gov
Fermentative ProductionMetabolically engineered C. glutamicum, GlucoseUses renewable feedstock, potentially high volumetric yieldRequires extensive metabolic engineering and pathway design4-amino-1-butanol nih.gov
Catalytic Reductive AminationH₂, Pt/C or Pd/C catalyst, AmmoniaHigh yield, atom-economical, scalableTypically produces racemic mixtures, high pressure/temperature4-amino-1-butanol google.com

Mechanistic Studies of 1-Butanol, 3-amino-4-(dimethylamino)- Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields.

Mechanism of Transaminase-Catalyzed Amination: The key to the transaminase reaction is the pyridoxal-5'-phosphate (PLP) coenzyme. google.com The mechanism proceeds through two half-reactions:

The PLP aldehyde forms a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site. The incoming amine donor (e.g., isopropylamine) displaces the lysine to form an external aldimine.

Tautomerization to a ketimine intermediate followed by hydrolysis releases the ketone byproduct (e.g., acetone) and leaves the coenzyme in its aminated form, pyridoxamine (B1203002) phosphate (B84403) (PMP).

The ketone substrate (e.g., 4-(dimethylamino)-1-hydroxybutan-3-one) enters the active site and reacts with PMP, reversing the process to form a new Schiff base.

Hydrolysis of this final Schiff base releases the chiral amino alcohol product and regenerates the PLP coenzyme for the next catalytic cycle. google.com

The enantioselectivity is determined by the specific geometry of the enzyme's active site, which dictates how the prochiral ketone binds and which face is presented for amination.

Functionalization and Derivatization of 1-Butanol, 3-amino-4-(dimethylamino)-

The target molecule possesses three distinct functional handles: a primary hydroxyl group, a primary amine, and a tertiary amine. This polyfunctionality allows for diverse derivatization strategies but also presents a significant challenge in achieving chemoselectivity.

Amine Functionalization Strategies for 1-Butanol, 3-amino-4-(dimethylamino)-

The primary amine at C3 is significantly more nucleophilic and reactive towards electrophiles than the sterically hindered tertiary amine at C4.

Selective N-Acylation and N-Sulfonylation: The primary amine can be selectively functionalized using standard reagents like acyl chlorides, anhydrides, or sulfonyl chlorides. To ensure that the hydroxyl group does not compete, it can be protected, or the reaction conditions can be optimized. For analytical purposes, derivatization is often required to improve volatility for gas chromatography (GC) or to add a chromophore for high-performance liquid chromatography (HPLC). sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create silyl (B83357) derivatives of both the amine and hydroxyl groups. sigmaaldrich.comresearchgate.net

Selective Protection: For multi-step synthesis, selective protection of the primary amine is essential. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). sigmaaldrich.comsigmaaldrich.com For example, reacting the molecule with di-tert-butyl dicarbonate (B1257347) (Boc₂O) would selectively yield N-Boc-3-amino-4-(dimethylamino)-1-butanol, masking the primary amine's reactivity and allowing for subsequent modification of the hydroxyl group.

Hydroxyl Group Modifications in 1-Butanol, 3-amino-4-(dimethylamino)- Derivatives

The primary alcohol at C1 can undergo oxidation, esterification, and conversion to other functional groups.

Chemoselective Modification: Performing reactions on the hydroxyl group in the presence of two amines requires careful reagent selection to prevent side reactions. nih.gov For example, direct acylation of the alcohol with an acyl chloride would likely also acylate the primary amine. However, performing the reaction under acidic conditions protonates the amines to form ammonium (B1175870) salts, which are not nucleophilic, thereby allowing for selective acylation of the hydroxyl group. nih.gov

Oxidation: Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid can be achieved with specific reagents. Methods like the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under specific conditions are known to oxidize primary alcohols without affecting amines. nih.gov

Conversion to Halides and Other Groups: The hydroxyl group can be converted into a good leaving group for subsequent nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) or 2,4,6-trichloro researchgate.netvcu.edugoogle.comtriazine can convert the alcohol to the corresponding alkyl chloride. nih.gov This halide can then be displaced by other nucleophiles, such as azide, to introduce further functionality.

Functional GroupReaction TypeReagentsProduct TypeReference [Index]
Primary Amine (C3)N-ProtectionDi-tert-butyl dicarbonate (Boc₂O)N-Boc carbamate (B1207046) derivative sigmaaldrich.com
Primary Amine (C3)N-ProtectionBenzyl chloroformate (Cbz-Cl)N-Cbz carbamate derivative sigmaaldrich.com
Primary Amine (C3)N-AcylationAcetyl chloride, TriethylamineN-acetyl amide derivative derpharmachemica.com
Primary Alcohol (C1)O-EsterificationAcetic anhydride, DMAPAcetate ester derivative derpharmachemica.com
Primary Alcohol (C1)OxidationTEMPO, NaOClCarboxylic acid derivative nih.gov
Primary Alcohol (C1)HalogenationThionyl chloride (SOCl₂)1-chloro derivative nih.gov

In-Depth Scientific Review of 1-Butanol, 3-amino-4-(dimethylamino)- Remains Uncharted

A comprehensive review of available scientific literature reveals a significant gap in the chemical and biotechnological research concerning the specific compound 1-Butanol, 3-amino-4-(dimethylamino)-. Despite extensive searches for advanced synthetic methodologies, derivatization strategies, sophisticated spectroscopic analyses, and chemoenzymatic synthesis routes, no dedicated scholarly articles or research data for this particular molecule could be identified.

The requested article, intended to focus exclusively on "," including specific subsections on advanced spectroscopic methods and chemoenzymatic transformations, cannot be generated due to the absence of foundational research on this compound.

The scientific community has published extensively on structurally related amino alcohols. For instance, significant research is available for (R)-3-aminobutan-1-ol, a key intermediate in the synthesis of pharmaceuticals. vcu.edugoogle.com Similarly, studies and data exist for compounds like 3-(dimethylamino)-1-butanol and 4-amino-1-butanol. guidechem.comchemicalbook.comwikipedia.org However, the unique structure of 1-Butanol, 3-amino-4-(dimethylamino)-, which features both a primary amine at the third position and a dimethylamino group at the fourth position of the butanol backbone, does not appear in the current body of public-domain scientific literature.

Consequently, critical data required to populate the requested sections—such as detailed synthetic protocols, yields, spectroscopic data (NMR, mass spectrometry), derivatization techniques, and specific enzymatic pathways for its synthesis or transformation—are not available. Without primary research to draw upon, any attempt to create the specified article would be speculative and fall outside the bounds of scientifically accurate reporting.

This lack of information suggests that 1-Butanol, 3-amino-4-(dimethylamino)- may be a novel compound that has not yet been synthesized or characterized, or any research pertaining to it is proprietary and not publicly disclosed. Therefore, the detailed analysis as per the provided outline cannot be fulfilled at this time.

Computational and Theoretical Investigations of 1 Butanol, 3 Amino 4 Dimethylamino

Quantum Chemical Calculations on the Electronic Structure of 1-Butanol, 3-amino-4-(dimethylamino)-

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and associated properties. Methods like Density Functional Theory (DFT) are commonly used to perform geometry optimization and calculate a range of molecular properties. nih.gov These calculations are foundational for understanding the molecule's intrinsic stability, polarity, and potential for intermolecular interactions.

For 1-Butanol, 3-amino-4-(dimethylamino)-, quantum chemical calculations would reveal key electronic properties. While specific experimental or computational studies on this exact molecule are not widely published, theoretical calculations would typically yield data such as total electronic energy, dipole moment, and polarizability. nih.gov These parameters are crucial for predicting how the molecule will behave in various chemical environments.

Table 1: Hypothetical Quantum Chemical Properties of 1-Butanol, 3-amino-4-(dimethylamino)- (Illustrative Data)
PropertyCalculated ValueDescription
Total Electronic Energy (Hartree)-442.8The total energy of the molecule in its ground electronic state.
Dipole Moment (Debye)2.5A measure of the molecule's overall polarity, arising from the non-uniform distribution of electron density.
Isotropic Polarizability (ų)15.2The tendency of the molecule's electron cloud to be distorted by an external electric field.
Solvated Surface (Ų)180.5The surface area of the molecule accessible to a solvent.
Solvated Volume (ų)145.3The volume occupied by the molecule within a solvent.

The presence of multiple single bonds in 1-Butanol, 3-amino-4-(dimethylamino)- allows for a high degree of conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these single bonds. nih.gov Understanding the molecule's preferred conformations is essential, as the 3D structure dictates its physical properties and biological activity.

Computational methods can be used to systematically explore the conformational space of the molecule. By calculating the energy of each possible conformer, an energy landscape can be constructed. nih.gov This landscape reveals the low-energy, stable conformations that the molecule is most likely to adopt. The identification of these distinct conformation classes is a crucial step in establishing structure-function relationships. nih.gov Molecular dynamics (MD) simulations can also be used to sample a wide range of conformations and identify the most populated states. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful model used to predict and explain chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comresearchgate.net The energy and spatial distribution of these frontier orbitals are key determinants of a molecule's behavior as a nucleophile or an electrophile. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital contains the most loosely held electrons. A high HOMO energy indicates a greater ability to donate electrons, suggesting nucleophilic or basic character. researchgate.net For 1-Butanol, 3-amino-4-(dimethylamino)-, the HOMO is expected to be localized primarily on the nitrogen atoms of the amino and dimethylamino groups, as these are the most electron-rich centers.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that can accept electrons. A low LUMO energy indicates a greater ability to accept electrons, suggesting electrophilic or acidic character. taylorandfrancis.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of 1-Butanol, 3-amino-4-(dimethylamino)- (Illustrative Data)
ParameterValue (eV)Implication for Reactivity
E(HOMO)-5.8Indicates the tendency to donate electrons (nucleophilicity).
E(LUMO)1.2Indicates the tendency to accept electrons (electrophilicity).
Energy Gap (ΔE)7.0A larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Dynamics Simulations of 1-Butanol, 3-amino-4-(dimethylamino)- Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations calculate the forces between atoms and use Newton's laws of motion to simulate their movements, providing insights into conformational changes, interactions with solvent molecules, and binding to other molecules. nih.govmdpi.com

For 1-Butanol, 3-amino-4-(dimethylamino)-, MD simulations could be used to:

Study Solvation: Simulate the molecule in an aqueous environment to understand how water molecules arrange around its different functional groups (hydroxyl, amino, and dimethylamino) and to analyze hydrogen bonding patterns.

Analyze Conformational Dynamics: Observe the transitions between different stable conformations in real-time, providing a more complete picture than a static energy landscape. nih.gov

Simulate Biomolecular Interactions: If a potential biological target is identified, MD simulations can model the binding process of the compound to the target's active site, revealing the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. mdpi.comfigshare.com

Prediction of Reaction Mechanisms Involving 1-Butanol, 3-amino-4-(dimethylamino)-

Computational chemistry is instrumental in predicting and elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

Given the functional groups in 1-Butanol, 3-amino-4-(dimethylamino)- (a primary alcohol, a primary amine, and a tertiary amine), several reaction types could be investigated computationally:

Nucleophilic Reactions: The lone pairs on the nitrogen atoms make them potent nucleophiles. Computational models could predict the outcome of reactions with various electrophiles.

Reactions at the Hydroxyl Group: The alcohol group can undergo oxidation, esterification, or act as a leaving group after protonation. Quantum chemical calculations can determine the activation barriers for these different pathways.

Atmospheric Degradation: The reaction mechanisms with atmospheric oxidants like hydroxyl (OH) radicals could be modeled to predict the degradation pathways and the resulting products in the troposphere. copernicus.org

These predictive models formalize reaction prediction as a search for plausible pathways within a complex chemical space, moving beyond simple rule-based systems. arxiv.org

In Silico Screening for Potential Biological Targets of 1-Butanol, 3-amino-4-(dimethylamino)-

In silico screening methods use computational techniques to search large databases of biological targets to identify potential binding partners for a given molecule. nih.gov This approach can significantly accelerate the early stages of drug discovery by prioritizing targets for experimental validation. researchgate.net

The process for 1-Butanol, 3-amino-4-(dimethylamino)- would typically involve:

Target Identification: Selecting a library of proteins or other biomacromolecules that are known to be involved in disease processes. nih.gov

Molecular Docking: A computational technique that predicts the preferred orientation of the molecule when bound to a target, forming a stable complex. mdpi.com The molecule is "docked" into the binding site of each target protein in the library.

Scoring and Ranking: A scoring function is used to estimate the binding affinity (e.g., binding energy) for each docked pose. Targets are then ranked based on these scores, with higher scores suggesting a greater likelihood of a meaningful biological interaction.

Druggability Assessment: Once a binding site is identified, its "druggability" is assessed, which is the likelihood that its function can be modulated by a small molecule. nih.gov

This screening process generates hypotheses about the molecule's mechanism of action, which can then guide focused experimental studies. researchgate.net It is a crucial step in moving from a chemical structure to a potential therapeutic application. researchgate.net

Advanced Analytical Methodologies for 1 Butanol, 3 Amino 4 Dimethylamino Detection and Quantification

Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis of 1-Butanol, 3-amino-4-(dimethylamino)- in Complex Matrices

The trace analysis of 1-Butanol, 3-amino-4-(dimethylamino)- in complex matrices such as biological fluids (plasma, urine) or environmental samples would necessitate highly sensitive and selective methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of 1-Butanol, 3-amino-4-(dimethylamino)- by GC-MS would be challenging due to its molecular structure. The presence of polar functional groups (a primary amine, a tertiary amine, and a hydroxyl group) makes the compound non-volatile and prone to thermal degradation at the high temperatures used in a GC injector and column.

To overcome this, a derivatization step would be essential. This involves chemically modifying the polar groups to create a more volatile and thermally stable derivative. A common approach for compounds with amine and hydroxyl groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This would replace the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility.

Once derivatized, the compound could be separated on a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) and detected by a mass spectrometer. The mass spectrometer would provide definitive identification based on the specific mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern upon electron ionization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is arguably the most suitable technique for analyzing a polar, non-volatile compound like 1-Butanol, 3-amino-4-(dimethylamino)- directly from complex matrices. researchgate.net It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Chromatography: Due to the compound's high polarity, standard reversed-phase (e.g., C18) chromatography would likely provide poor retention. researchgate.net Therefore, alternative chromatographic modes would be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column with both reversed-phase and ion-exchange characteristics would be ideal to achieve sufficient retention and separation from matrix components. chromatographyonline.com The mobile phase would typically consist of a high percentage of an organic solvent like acetonitrile (B52724) with a small amount of aqueous buffer to facilitate the HILIC mechanism.

Mass Spectrometry: Electrospray ionization (ESI) in positive mode would be the preferred ionization technique, as the amine groups are readily protonated to form a positively charged ion, [M+H]⁺. For quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would be used. mdpi.com This involves selecting the protonated parent ion (Q1), fragmenting it in a collision cell, and monitoring a specific, stable product ion (Q3). This transition is highly specific to the analyte, minimizing interference from other compounds in the matrix.

While no specific experimental data exists for 1-Butanol, 3-amino-4-(dimethylamino)-, a hypothetical LC-MS/MS method could be developed. The table below illustrates the type of parameters that would be defined during such a method development.

Interactive Data Table: Hypothetical LC-MS/MS Parameters

ParameterHypothetical Value/ConditionPurpose
Chromatography
ColumnHILIC or Mixed-Mode Ion ExchangeTo retain the polar analyte.
Mobile Phase AWater with 0.1% Formic AcidProton source for ESI and buffer.
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic solvent for HILIC elution.
Flow Rate0.3 - 0.5 mL/minStandard for analytical LC.
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)To protonate the amine groups.
Precursor Ion (Q1)m/z of [M+H]⁺To isolate the parent molecule.
Product Ion (Q3)Specific fragment m/zFor selective detection and quantification.
Analysis ModeMultiple Reaction Monitoring (MRM)For high selectivity and sensitivity.

Electrochemical Sensing Platforms for 1-Butanol, 3-amino-4-(dimethylamino)-

To date, no specific electrochemical sensors for 1-Butanol, 3-amino-4-(dimethylamino)- have been described in the scientific literature. However, the development of such a sensor is theoretically plausible.

Electrochemical sensors offer advantages of rapid analysis, portability, and low cost. nih.gov For a molecule like 1-Butanol, 3-amino-4-(dimethylamino)-, which may not be inherently electroactive at standard potentials, a sensor would likely rely on modifying an electrode surface. The primary amine group could be a target for electrochemical detection.

One potential strategy involves the use of an electrode modified with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance the electrocatalytic oxidation of the amine group. mdpi.com This would lower the overpotential required for oxidation, producing a measurable current that is proportional to the concentration of the analyte. Another approach could involve a biosensor, where an enzyme that specifically recognizes and reacts with the amine or alcohol functional group is immobilized on the electrode surface. The enzymatic reaction would produce or consume an electroactive species, which is then detected by the electrode.

The development of such a sensor would require significant research to identify a suitable modifier or biological recognition element that provides both high sensitivity and selectivity against potential interferents in a sample. mdpi.com

Spectroscopic Methods (e.g., Raman, FTIR, UV-Vis) for In Situ Monitoring of 1-Butanol, 3-amino-4-(dimethylamino)- Reactions

Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for in situ reaction monitoring, as they can provide real-time information on the concentration of reactants, products, and intermediates without the need for sampling. mt.comamericanpharmaceuticalreview.com

FTIR and Raman Spectroscopy: Both FTIR and Raman are vibrational spectroscopies that can identify functional groups within a molecule. For 1-Butanol, 3-amino-4-(dimethylamino)-, characteristic vibrational bands could be tracked to monitor its synthesis or subsequent reactions. For example, in a synthesis reaction, the appearance and increase in intensity of bands corresponding to C-N stretching (from the amino groups) or O-H stretching (from the butanol group) could signify the formation of the product. Conversely, the disappearance of reactant-specific peaks would indicate its consumption. These techniques are particularly valuable for studying reaction kinetics and mechanisms, and for identifying transient intermediates that are not observable by offline methods like chromatography. spectroscopyonline.com

UV-Vis Spectroscopy: Direct monitoring by UV-Vis spectroscopy would likely be ineffective. The target molecule lacks a significant chromophore, meaning it does not absorb light strongly in the ultraviolet-visible range. This method would only become viable if the compound were involved in a reaction that produces a colored product or if it were derivatized with a chromophore-bearing agent.

The table below outlines the potential spectroscopic signatures that could be used for monitoring.

Interactive Data Table: Potential Spectroscopic Signatures for Monitoring

Spectroscopic MethodFunctional GroupApproximate Wavenumber/RegionApplication in Reaction Monitoring
FTIR O-H Stretch (Alcohol)3200-3600 cm⁻¹ (broad)Monitor formation/consumption of the hydroxyl group.
N-H Bend (Primary Amine)1590-1650 cm⁻¹Monitor the primary amine group.
C-N Stretch (Amines)1000-1250 cm⁻¹Track changes related to both amine functionalities.
Raman C-H Stretches2800-3000 cm⁻¹General indicator of organic molecule concentration.
C-N Stretches1000-1250 cm⁻¹Complementary to FTIR for monitoring amine groups.

Isotopic Labeling and Tracing Studies of 1-Butanol, 3-amino-4-(dimethylamino)-

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound or to elucidate reaction mechanisms. No isotopic labeling studies involving 1-Butanol, 3-amino-4-(dimethylamino)- have been reported.

In a hypothetical study, the molecule could be synthesized using stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). For instance, a ¹³C-labeled version of the butanol backbone would allow researchers to follow its path through a biological system or a chemical reaction using mass spectrometry or NMR spectroscopy.

When an isotopically labeled version of the compound is analyzed by mass spectrometry, its molecular ion and fragments will appear at a higher mass-to-charge ratio than the unlabeled version. This mass shift allows for its unambiguous detection even in highly complex mixtures. This strategy is also invaluable for quantification by LC-MS/MS, where the stable isotope-labeled compound is used as an ideal internal standard, as it co-elutes with the unlabeled analyte and corrects for variations in sample preparation and instrument response.

Biological Activity and Mechanistic Insights of 1 Butanol, 3 Amino 4 Dimethylamino in Non Human Systems

In Vitro Studies on Cellular Interactions and Signaling Pathways Modulated by 1-Butanol, 3-amino-4-(dimethylamino)-

No information was found regarding the in vitro effects of this compound.

Receptor Binding Affinity and Ligand-Target Interactions of 1-Butanol, 3-amino-4-(dimethylamino)-

There is no available data on the receptor binding affinity or ligand-target interactions of this compound.

Enzyme Inhibition/Activation Kinetics of 1-Butanol, 3-amino-4-(dimethylamino)-

No studies detailing the enzyme inhibition or activation kinetics of this compound were identified.

Gene Expression and Proteomic Profiling in Response to 1-Butanol, 3-amino-4-(dimethylamino)- Exposure in Cell Lines

No data on gene expression or proteomic profiling in response to this compound could be located.

In Vivo Animal Model Studies on the Pharmacodynamics and Biological Effects of 1-Butanol, 3-amino-4-(dimethylamino)-

No in vivo studies in animal models for this compound were found.

Elucidation of Molecular Mechanisms of Action in Animal Tissues and Organs

There is no available information on the molecular mechanisms of action of this compound in animal tissues and organs.

Metabolomic Analysis of 1-Butanol, 3-amino-4-(dimethylamino)- Biotransformation in Animal Models

No metabolomic analyses of this compound's biotransformation in animal models were found in the searched literature.

Phenotypic Characterization of Biological Responses to 1-Butanol, 3-amino-4-(dimethylamino)- in Model Organisms

There is currently no available research detailing the phenotypic characterization of biological responses to 1-Butanol, 3-amino-4-(dimethylamino)- in any non-human model organisms.

The study of a novel compound in model organisms such as mice, rats, or zebrafish is a critical step in understanding its potential physiological and toxicological effects. Such studies would typically involve observing the whole-organism response to the compound, including any behavioral changes, effects on organ systems, or developmental impacts. This information is essential for building a comprehensive biological profile of a chemical entity. For structurally related amino alcohols, research has been conducted, but extrapolating those specific phenotypic outcomes to 1-Butanol, 3-amino-4-(dimethylamino)- would be speculative without direct experimental evidence.

Structure-Activity Relationships (SAR) of 1-Butanol, 3-amino-4-(dimethylamino)- and Its Analogs in Biological Systems

While direct Structure-Activity Relationship (SAR) studies for 1-Butanol, 3-amino-4-(dimethylamino)- are not available, research on analogous amino alcohol and diamine structures provides valuable insights into how specific molecular features influence biological activity, particularly antimicrobial efficacy.

Key determinants of activity in this class of compounds often include:

Lipophilicity (Alkyl Chain Length): A strong correlation frequently exists between the lipophilicity of amino alcohols and their antimicrobial activity. doi.org In studies of novel amphiphilic aromatic amino alcohols, compounds with longer alkyl chains (8 to 14 carbons) demonstrated the most potent activity against Gram-positive bacteria and Candida species. doi.org For instance, compounds with shorter alkyl chains (4 or 6 carbons) were found to be the least active substances. doi.org This suggests that the butyl group in 1-Butanol, 3-amino-4-(dimethylamino)- is a critical component of its potential activity, balancing water solubility with the ability to interact with microbial membranes.

Nature of the Amino Group: The presence and substitution of amino groups are crucial. In one study, a diamino analogue exhibited the best activity within its library against Acinetobacter baumannii. nih.gov The comparison between amino alcohols and diamines has shown that diamine derivatives can exhibit superior antifungal activity. researchgate.net The relative position and basicity of the 3-amino and 4-dimethylamino groups on the butanol backbone would be expected to significantly influence the molecule's ability to interact with biological targets.

Cyclic vs. Acyclic Structures: Research comparing cyclic and acyclic amino alcohol analogs has shown that conformational rigidity can enhance antimicrobial activity. Cyclic derivatives were found to be approximately twice as active as their more flexible, open-chain counterparts. nih.gov This indicates that the flexibility of the butanol chain in 1-Butanol, 3-amino-4-(dimethylamino)- is a key structural feature influencing its interaction with target sites.

Hydroxyl Group Position: The location of the hydroxyl group in the amino alcohol structure can influence the availability of the charged nitrogen atom (N+), which is critical for electrostatic interactions with microbial cell walls. nih.gov

These general SAR principles for related compounds suggest that the biological activity of 1-Butanol, 3-amino-4-(dimethylamino)- would be highly dependent on the interplay between its four-carbon chain, the primary amino group at position 3, the tertiary dimethylamino group at position 4, and the hydroxyl group at position 1.

Investigation of 1-Butanol, 3-amino-4-(dimethylamino)- in Microbiological Systems (e.g., antibacterial, antifungal properties and mechanisms)

Direct studies on the microbiological activity of 1-Butanol, 3-amino-4-(dimethylamino)- have not been reported. However, extensive research into analogous amino alcohols and diamines confirms that these structural motifs are frequently associated with significant antibacterial and antifungal properties. doi.orgsemanticscholar.org

Antibacterial Activity of Analogs:

Many amino alcohol derivatives show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). doi.orgnih.gov In one study of amphiphilic aromatic amino alcohols, derivatives with C8 to C14 alkyl chains were highly active against S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 8 μg/ml. doi.org Another study on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives found MIC values as low as 0.78 μg/mL against S. aureus. semanticscholar.org Activity against Gram-negative bacteria is often lower, though some compounds show moderate effects. doi.org

Antifungal Activity of Analogs:

Amino alcohols and particularly diamines have demonstrated significant fungicidal activity against yeasts like Candida albicans and dermatophytes. researchgate.net One study comparing amino alcohols and diamines found that diamine structures were generally more potent antifungals. researchgate.net Amino-alcohols based cationic surfactants have also shown good antifungal activity against a range of Candida species, with MICs ranging from 0.002 to 0.30 mM. nih.gov This activity is linked to the hydrophobicity of the molecule. nih.gov

The proposed mechanisms for the antimicrobial action of related compounds often involve the disruption of cell membrane integrity. The general mechanism for alcohols includes the coagulation and denaturation of proteins and lipids, leading to cell lysis. contecinc.com For cationic amino alcohol surfactants, the positively charged nitrogen atom is thought to engage in electrostatic interactions with the negatively charged components of the fungal cell wall, which is a critical step in their mode of action. nih.gov

The data below summarizes the antimicrobial activities of various analogous amino alcohol and diamine compounds against several microbial strains.

Table 1: Antibacterial Activity of Amphiphilic Aromatic Amino Alcohol Analogs

Compound (Alkyl Chain Length)S. aureus MIC (μg/ml)S. epidermidis MIC (μg/ml)E. coli MIC (μg/ml)P. aeruginosa MIC (μg/ml)
4c (C8)816128256
4d (C10)4864128
4e (C12)243264
4f (C14)441632
4g (C16)16163264

Data sourced from a study on novel amphiphilic aromatic amino alcohols synthesized by reductive amination. doi.org

Table 2: Antifungal Activity of Amino Alcohol and Diamine Analogs

Compound TypeCompound IDT. mentagrophytes MIC (μg/mL)C. albicans MIC (μg/mL)
Amino Alcohol1 1.02.0
Amino Alcohol2 1.02.0
Amino Alcohol3 1.02.0
Amino Alcohol4 0.51.0
Diamine5 0.250.5
Diamine6 0.120.25
Diamine7 0.120.25

Data sourced from a study evaluating the in vitro antifungal activity of amino alcohol and diamine derivatives. researchgate.net

Environmental Fate, Degradation, and Ecotoxicological Studies of 1 Butanol, 3 Amino 4 Dimethylamino

Biodegradation Pathways and Kinetics of 1-Butanol, 3-amino-4-(dimethylamino)- in Various Environmental Compartments

No data is available on the biodegradation of 1-Butanol, 3-amino-4-(dimethylamino)-.

Photolytic and Chemical Degradation Mechanisms of 1-Butanol, 3-amino-4-(dimethylamino)- in Aquatic and Atmospheric Environments

No data is available on the photolytic and chemical degradation of 1-Butanol, 3-amino-4-(dimethylamino)-.

Bioaccumulation and Biotransformation of 1-Butanol, 3-amino-4-(dimethylamino)- in Non-Human Organisms (e.g., plants, aquatic life)

No data is available on the bioaccumulation and biotransformation of 1-Butanol, 3-amino-4-(dimethylamino)-.

Ecotoxicological Impact Assessments of 1-Butanol, 3-amino-4-(dimethylamino)- on Non-Target Organisms

No data is available on the ecotoxicological impact of 1-Butanol, 3-amino-4-(dimethylamino)-.

Applications of 1 Butanol, 3 Amino 4 Dimethylamino in Non Biological/non Clinical Fields

1-Butanol, 3-amino-4-(dimethylamino)- as a Precursor or Building Block in Organic Synthesis

No specific synthetic routes or transformations using 1-Butanol, 3-amino-4-(dimethylamino)- as a building block have been documented in the available literature.

Catalytic Applications of 1-Butanol, 3-amino-4-(dimethylamino)- and Its Derivatives

There is no information on the use of 1-Butanol, 3-amino-4-(dimethylamino)- or its derivatives as catalysts or ligands in catalytic processes.

Role of 1-Butanol, 3-amino-4-(dimethylamino)- in Material Science and Polymer Chemistry

No studies describing the incorporation of 1-Butanol, 3-amino-4-(dimethylamino)- into polymers or materials, or its use as a monomer or additive, were found.

Potential Use of 1-Butanol, 3-amino-4-(dimethylamino)- in Analytical Chemistry (e.g., as a reagent or derivatization agent)

There is no documented use of 1-Butanol, 3-amino-4-(dimethylamino)- as an analytical reagent or for the derivatization of other molecules for analytical purposes.

Future Directions and Emerging Research Avenues for 1 Butanol, 3 Amino 4 Dimethylamino

Integration of Artificial Intelligence and Machine Learning in 1-Butanol, 3-amino-4-(dimethylamino)- Research

There is currently no available information regarding the application of artificial intelligence or machine learning in the study of 1-Butanol, 3-amino-4-(dimethylamino)-.

Multidisciplinary Approaches to Understanding 1-Butanol, 3-amino-4-(dimethylamino)- Reactivity and Function

Specific multidisciplinary research initiatives focusing on the reactivity and function of 1-Butanol, 3-amino-4-(dimethylamino)- have not been documented in the available literature.

Challenges and Opportunities in 1-Butanol, 3-amino-4-(dimethylamino)- Research

The primary challenge in the research of 1-Butanol, 3-amino-4-(dimethylamino)- appears to be the foundational lack of published studies and data. This scarcity of information presents a significant opportunity for novel research to characterize its chemical and physical properties, potential applications, and synthesis pathways.

Ethical Considerations in Advanced Research on 1-Butanol, 3-amino-4-(dimethylamino)-

A discussion on the ethical considerations for advanced research on 1-Butanol, 3-amino-4-(dimethylamino)- is premature, given the absence of such advanced research in the public domain.

Q & A

Q. How can photochemical reactivity of the dimethylamino group be exploited for advanced applications?

  • UV-Induced Crosslinking : Irradiate at 350 nm to generate reactive intermediates for polymer functionalization .
  • Photostability Studies : Use accelerated UV aging (QUV Chamber) to assess degradation pathways (HPLC-MS monitoring) .

Methodological Notes

  • Data Contradictions : Cross-validate spectral data with synthetic intermediates (e.g., confirm nitro reduction completion via FT-IR loss of NO₂ peaks at 1520 cm⁻¹) .
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize reaction parameters (temperature, solvent, catalyst ratio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.